
(2S,3S,4S,5R)-6-((2R,3R)-2-(2,2-Dichloroacetamido)-3-hydroxy-3-(4-nitrophenyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2S,3S,4S,5R)-6-((2R,3R)-2-(2,2-Dichloroacetamido)-3-hydroxy-3-(4-nitrophenyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid” is a complex organic molecule characterized by multiple chiral centers and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the tetrahydropyran ring, the introduction of the dichloroacetamido group, and the attachment of the nitrophenyl group. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts.
Formation of the Tetrahydropyran Ring: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Dichloroacetamido Group: This can be achieved through the reaction of an amine with dichloroacetyl chloride in the presence of a base.
Attachment of the Nitrophenyl Group: This step might involve a nucleophilic substitution reaction where a hydroxyl group is replaced by a nitrophenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The dichloroacetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or ethers.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. The presence of the dichloroacetamido and nitrophenyl groups suggests it might have antimicrobial or anticancer properties.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it might interfere with cell division or induce apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S,4S,5R)-6-((2R,3R)-2-(2,2-Dichloroacetamido)-3-hydroxy-3-(4-methylphenyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- (2S,3S,4S,5R)-6-((2R,3R)-2-(2,2-Dichloroacetamido)-3-hydroxy-3-(4-chlorophenyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
Uniqueness
The unique combination of functional groups and chiral centers in this compound distinguishes it from similar molecules. Its specific arrangement of atoms may confer unique biological activities or chemical reactivity.
Propiedades
Fórmula molecular |
C17H20Cl2N2O11 |
|---|---|
Peso molecular |
499.2 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-6-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H20Cl2N2O11/c18-14(19)15(26)20-8(9(22)6-1-3-7(4-2-6)21(29)30)5-31-17-12(25)10(23)11(24)13(32-17)16(27)28/h1-4,8-14,17,22-25H,5H2,(H,20,26)(H,27,28)/t8-,9-,10+,11+,12-,13+,17?/m1/s1 |
Clave InChI |
UARPTSDFEIFMJP-MHAOEYFFSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@H]([C@@H](COC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C(C(COC2C(C(C(C(O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




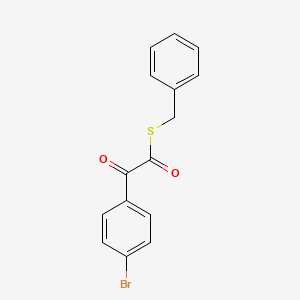
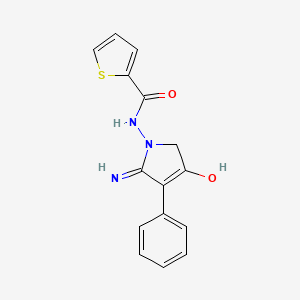
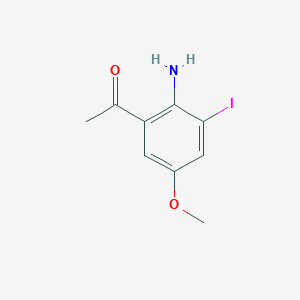
![(1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclohexan]-5-yl benzoate](/img/structure/B15200971.png)


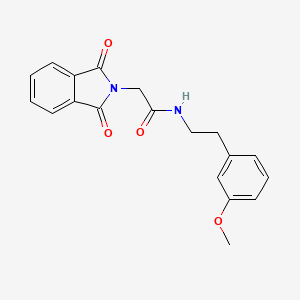
![N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine;hydrochloride](/img/structure/B15200988.png)
![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B15200995.png)

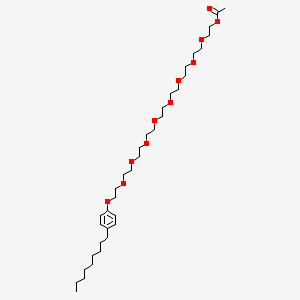
![(1R,3R,5S,6R)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201010.png)
